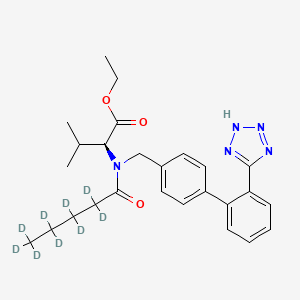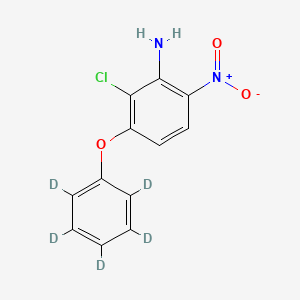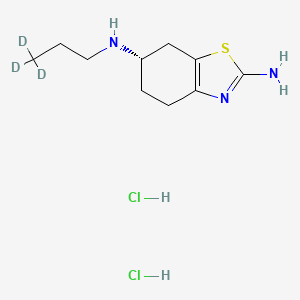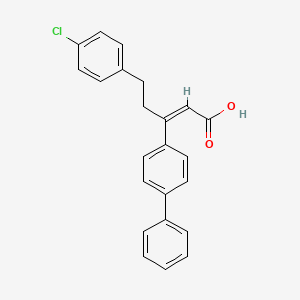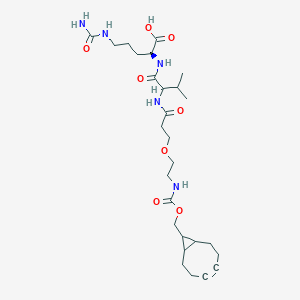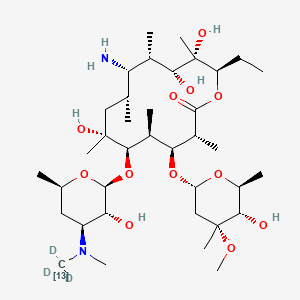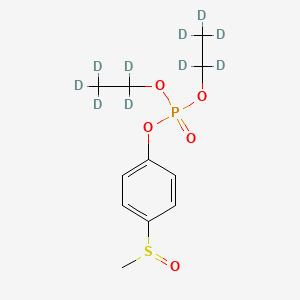
Fensulfothion Oxon-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fensulfothion-oxon-d10 is a deuterium-labeled derivative of Fensulfothion oxon, an organophosphorus compound. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fensulfothion-oxon-d10 involves the deuteration of Fensulfothion oxonThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fensulfothion-oxon-d10 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized equipment and reagents to facilitate the deuteration process. The final product is then purified and tested for quality assurance before being made available for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Fensulfothion-oxon-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxon group back to the parent thiophosphate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products
The major products formed from these reactions include Fensulfothion sulfoxide, Fensulfothion sulfone, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Fensulfothion-oxon-d10 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: In pharmaceutical research, it helps in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of pesticides and other agrochemicals.
Mecanismo De Acción
Fensulfothion-oxon-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .
Comparación Con Compuestos Similares
Similar Compounds
Fensulfothion oxon: The non-deuterated form of Fensulfothion-oxon-d10.
Fensulfothion oxon sulfone: Another derivative of Fensulfothion oxon with a sulfone group.
Fenthion oxon: A related organophosphorus compound with similar properties.
Uniqueness
Fensulfothion-oxon-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in drug development and other scientific research fields .
Propiedades
Fórmula molecular |
C11H17O5PS |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
(4-methylsulfinylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
InChI |
InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
Clave InChI |
GNTVZNNILZKEIB-IZUSZFKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)C)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


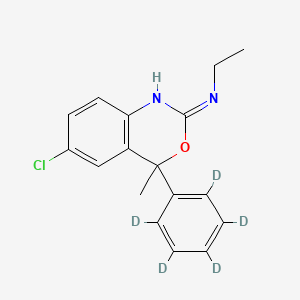
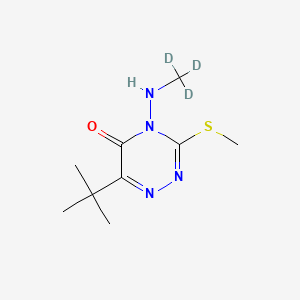
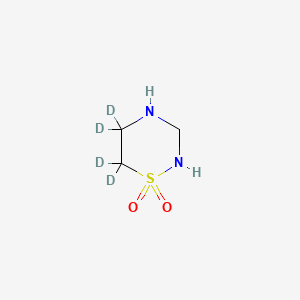
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

